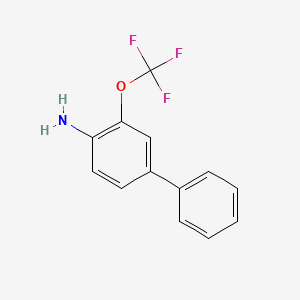

4-Amino-3-(trifluoromethoxy)biphenyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-3-(trifluoromethoxy)biphenyl is an organic compound with the molecular formula C13H10F3NO It is characterized by the presence of an amino group and a trifluoromethoxy group attached to a biphenyl structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(trifluoromethoxy)biphenyl typically involves the following steps:

Nitration: The biphenyl compound undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents like iron powder in acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing waste and energy consumption.

Types of Reactions:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly the reduction of the nitro group to an amino group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Biological Applications

4-Amino-3-(trifluoromethoxy)biphenyl has been investigated for its bioactive properties, particularly in drug discovery. Its pharmacological potential includes:

- Anti-inflammatory Activity : Research suggests that the compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Studies indicate that it can inhibit cancer cell proliferation by targeting specific oncogenic pathways, including topoisomerase II inhibition, which is crucial in DNA replication processes .

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents:

- Mechanistic Insights : The trifluorinated groups enhance the compound's ability to penetrate cell membranes and interact with biological targets, such as enzymes and receptors .

- Potential Drug Development : It has been explored as a partial agonist for the serotonin receptor subtype 5HT4, suggesting applications in gastrointestinal motility disorders .

Material Science

In addition to its biological applications, this compound is utilized in the development of advanced materials:

- Thermal Stability : The unique fluorinated structure contributes to high thermal stability and resistance to degradation, making it suitable for various industrial applications .

- Polymer Synthesis : The compound serves as a monomer for synthesizing polyimides with excellent high-temperature resistance .

Case Studies and Research Findings

- Topoisomerase II Inhibition : A study demonstrated that derivatives of biphenyl compounds can effectively inhibit topoisomerase II, enhancing binding affinity due to the presence of trifluorinated groups .

- 5HT4 Partial Agonism : Research indicates that this compound may act as a partial agonist for the serotonin receptor subtype 5HT4, which could have implications in treating gastrointestinal disorders .

- Mechanochemical Synthesis : A novel mechanochemical approach has been developed for synthesizing similar fluorinated biphenyl derivatives efficiently, showcasing its scalability for biological testing .

Mécanisme D'action

The mechanism by which 4-Amino-3-(trifluoromethoxy)biphenyl exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparaison Avec Des Composés Similaires

- 4-Amino-3-(trifluoromethyl)biphenyl

- 4-Amino-3-(methoxy)biphenyl

- 4-Amino-3-(difluoromethoxy)biphenyl

Comparison: 4-Amino-3-(trifluoromethoxy)biphenyl is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds. This group can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold in medicinal chemistry and material science.

Activité Biologique

4-Amino-3-(trifluoromethoxy)biphenyl (CAS No. 1214363-74-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, anticancer, anti-inflammatory, and other pharmacological effects, supported by case studies and research findings.

This compound is characterized by:

- Molecular Formula : C13H10F3NO

- Molecular Weight : 263.22 g/mol

- Structure : The compound features a biphenyl backbone with an amino group and a trifluoromethoxy substituent, which significantly affects its reactivity and biological interactions.

Antibacterial Activity

Research has demonstrated that compounds similar to 4-amino derivatives exhibit significant antibacterial properties. For instance:

- Study Findings : A series of biphenyl derivatives were synthesized and tested against various bacterial strains such as E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) for some derivatives ranged from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .

| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| 4-Amino Derivative A | E. faecalis | 45 | 29 |

| 4-Amino Derivative B | P. aeruginosa | 50 | 24 |

Anticancer Activity

The anticancer potential of 4-amino derivatives has been explored in several studies:

- Mechanism of Action : These compounds have been shown to target specific molecular pathways involved in cancer progression, such as those regulating angiogenesis and apoptosis.

- Case Study : One study reported IC50 values for certain derivatives ranging from 7 to 20 µM against various cancer cell lines, demonstrating effective cytotoxicity .

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| Breast Cancer (MCF-7) | 14 | 4-Amino Derivative C |

| Prostate Cancer | 10 | 4-Amino Derivative D |

Anti-inflammatory Activity

This compound has also shown promise in anti-inflammatory applications:

- Research Insights : Compounds derived from this structure have been tested for their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. Some derivatives exhibited over 70% inhibition at concentrations as low as 10 µg/mL .

| Compound | Cytokine Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| Derivative E | IL-6: 89 | 10 |

| Derivative F | TNF-α: 72 | 10 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity.

- Receptor Modulation : The trifluoromethoxy group enhances lipophilicity, allowing better membrane penetration and receptor interaction.

- Redox Reactions : The compound participates in redox reactions that can affect cellular signaling pathways.

Propriétés

IUPAC Name |

4-phenyl-2-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)18-12-8-10(6-7-11(12)17)9-4-2-1-3-5-9/h1-8H,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADQRFVINJHUJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.